3,3'-(1,4-Butanediyl)bis-pyridine technical grade
Description
Table 1: Evolution of Bipyridine Ligand Architectures
| Ligand Type | Spacer Group | Key Properties | Era of Prominence |
|---|---|---|---|
| 2,2'-Bipyridine | None | Rigid planar geometry, strong σ-donation | 1900–1960s |
| 4,4'-Dimethyl-2,2'-bipyridine | Methyl substituents | Enhanced electron density, steric bulk | 1970–1990s |
| 3,3'-(1,4-Butanediyl)bis-pyridine | Aliphatic (C4) | Flexible spacer, tunable coordination geometry | 2000s–present |
The synthesis of 3,3'-(1,4-butanediyl)bis-pyridine emerged from advancements in cross-coupling chemistry. Modern routes often employ Ullmann or Sonogashira couplings to connect pyridine units via alkyl chains. For example, reacting 3-bromopyridine with 1,4-dibromobutane under palladium catalysis yields the target ligand with high regioselectivity. These methods contrast with early approaches that relied on nucleophilic substitutions, which suffered from low yields and side reactions.
Properties
IUPAC Name |
3-(4-pyridin-3-ylbutyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1(5-13-7-3-9-15-11-13)2-6-14-8-4-10-16-12-14/h3-4,7-12H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFYNOAHPAVUON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(1,4-Butanediyl)bis-pyridine technical grade typically involves the reaction of pyridine with a butanediyl linker under controlled conditions. One common method is the palladium-catalyzed non-directed C-3 arylation of pyridine, which allows for the formation of the bipyridine structure .
Industrial Production Methods: In industrial settings, the production of 3,3’-(1,4-Butanediyl)bis-pyridine technical grade may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and purification techniques is common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 3,3’-(1,4-Butanediyl)bis-pyridine technical grade undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The pyridine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce dihydropyridine derivatives.
Scientific Research Applications
Chemistry: 3,3’-(1,4-Butanediyl)bis-pyridine technical grade is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which are studied for their catalytic and electronic properties.
Biology: In biological research, this compound is used to study the interactions between metal ions and biological molecules. It is also used in the development of metal-based drugs.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of metal-based therapeutics. Its ability to form stable complexes with metal ions makes it a valuable tool in drug development.
Industry: In industrial applications, 3,3’-(1,4-Butanediyl)bis-pyridine technical grade is used in the synthesis of advanced materials, such as metal-organic frameworks and coordination polymers. These materials have applications in gas storage, catalysis, and sensing.
Mechanism of Action
The mechanism of action of 3,3’-(1,4-Butanediyl)bis-pyridine technical grade involves its ability to coordinate with metal ions. The pyridine rings act as electron donors, forming stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the specific metal ion and the biological or chemical context.
Comparison with Similar Compounds
Key Observations:
Backbone Influence : The 1,4-butanediyl spacer in 3,3'-(1,4-Butanediyl)bis-pyridine enhances conformational flexibility compared to shorter spacers (e.g., ethylene), enabling diverse coordination geometries. In contrast, rigid spacers (e.g., p-xylylene in L1 from ) restrict structural adaptability .
Heterocycle Basicity : Pyridine rings in the target compound are less basic than benzimidazole groups in L2, reducing metal-binding strength but improving solubility in polar solvents.
Technical-Grade vs.
Application-Specific Comparisons
MOF Synthesis :
- 3,3'-(1,4-Butanediyl)bis-pyridine forms 1D polymeric chains with Ag(I), whereas L2 (benzimidazole-based) creates denser networks due to stronger metal-ligand interactions .
- Compared to ionic liquid cross-linkers (e.g., 1,4-butanediyl-3,3’-bis-l-vinylimidazolium), the bis-pyridine lacks ionic character, making it unsuitable for electrochemical sensors but advantageous for neutral framework construction .
Solubility and Reactivity :
Research Findings and Implications
In contrast, benzimidazole-based ligands (e.g., L2) favor square-planar geometries with transition metals .
Industrial Relevance : Technical-grade bis-pyridine is preferred over analytical-grade variants in large-scale MOF production due to lower costs, though purity must be monitored to avoid lattice defects.
Biological Activity
3,3'-(1,4-Butanediyl)bis-pyridine, a compound belonging to the pyridine family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine based on recent research findings.
Chemical Structure and Properties
The compound 3,3'-(1,4-Butanediyl)bis-pyridine consists of two pyridine rings linked by a butanediyl group. This structure is significant as it influences the compound's interaction with biological targets. Pyridine derivatives are known for their ability to form coordination complexes with metal ions, enhancing their biological activity.
Biological Activities
Antimicrobial Properties
Research indicates that bis-pyridine compounds exhibit notable antimicrobial activity. For instance, derivatives of pyridine have shown effectiveness against various pathogens, including Candida albicans and Mycobacterium tuberculosis. A study highlighted that certain pyridine–azole hybrids demonstrated excellent antifungal activity and inhibited bacterial biofilms .
Anticancer Effects
Pyridine-containing compounds have been recognized for their anticancer potential. They act as inhibitors of key enzymes involved in cancer progression. For example, compounds derived from pyridine have been shown to inhibit RNA-dependent DNA polymerase (reverse transcriptase), which is crucial in the replication of cancerous cells . Additionally, certain complexes exhibit cytotoxic effects against cancer cell lines, suggesting their utility in cancer therapy .
Neuroprotective Activity
The neuroprotective effects of pyridine derivatives are also noteworthy. Some studies have demonstrated that these compounds can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The inhibition constants (K_i) for these compounds range significantly, indicating varying degrees of potency against AChE .
The biological activities of 3,3'-(1,4-Butanediyl)bis-pyridine are attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit enzymes like AChE and carbonic anhydrase suggests a mechanism where it competes with substrates at the active site.
- Metal Coordination : The capacity to form coordination complexes with metal ions enhances the stability and reactivity of the compound in biological systems .
- DNA Interaction : Some derivatives have shown the ability to stabilize or destabilize DNA structures, influencing gene expression and cellular functions .
Case Studies
- Antimicrobial Activity : A series of bis-pyridine derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) lower than traditional antibiotics .
- Cytotoxicity in Cancer Cells : In vitro studies on human cancer cell lines revealed that certain pyridine derivatives induced apoptosis through caspase activation pathways. The efficacy was compared against standard chemotherapeutic agents .
Data Tables
Q & A
Q. What are the common synthetic routes for preparing 3,3'-(1,4-Butanediyl)bis-pyridine?
Methodological Answer: The synthesis of 3,3'-(1,4-Butanediyl)bis-pyridine typically involves coupling reactions between pyridine derivatives and a 1,4-butanediyl spacer. A widely used approach is the nucleophilic substitution of halogenated pyridine precursors with 1,4-dibromobutane under reflux conditions in polar aprotic solvents (e.g., DMF or THF) with a base (e.g., K₂CO₃). For example:
- Step 1: React 3-bromopyridine with 1,4-dibromobutane in DMF at 80–100°C for 24–48 hours.
- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Validation: Confirm purity via -NMR (δ 8.5–7.0 ppm for pyridine protons) and elemental analysis (C, H, N).
Similar methodologies are employed for analogous ligands like 1,1'-(1,4-butanediyl)bis(imidazole), as seen in coordination polymer syntheses .
Q. How is the structural integrity of 3,3'-(1,4-Butanediyl)bis-pyridine characterized in technical-grade materials?
Methodological Answer: Technical-grade materials require rigorous characterization to confirm ligand purity and structural consistency. Key techniques include:
For non-crystalline samples, mass spectrometry (ESI-MS) can confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 259.3).
Advanced Research Questions
Q. What strategies mitigate structural distortions in coordination polymers using 3,3'-(1,4-Butanediyl)bis-pyridine?
Methodological Answer: Distortions in coordination frameworks often arise from ligand flexibility or metal-ligand mismatches. Mitigation strategies include:
- Solvent Templating: Use solvents like DMF or water to preorganize ligands during crystallization, reducing torsional strain .
- Counterion Selection: Bulky counterions (e.g., PF₆⁻) stabilize frameworks by minimizing interchain interactions.
- Temperature Control: Slow cooling (0.5°C/hour) during crystallization enhances long-range order, as demonstrated in Ag(I)-based MOFs .
For example, in Ag(I)-L1/L2 frameworks, precise control of Ag:ligand stoichiometry (1:2) minimizes metal center distortion .
Q. How can 3,3'-(1,4-Butanediyl)bis-pyridine be integrated into stimuli-responsive nanogels?
Methodological Answer: The 1,4-butanediyl spacer enables crosslinking in polymer networks. A proven method involves:
- Copolymerization: React 3,3'-(1,4-Butanediyl)bis-pyridine with vinyl monomers (e.g., acrylamide) using UV-initiated radical polymerization.
- Crosslinking: Ionic liquids (e.g., 1,4-butanediyl-3,3′-bis-1-vinylimidazolium bromide) enhance mechanical stability, as shown in thermo-responsive nanogels .
Key Parameters:
- Dynamic Light Scattering (DLS): Monitor hydrodynamic radius (e.g., 50–200 nm) during phase transitions.
- DSC Analysis: Measure lower critical solution temperature (LCST) shifts induced by ligand hydrophobicity.
Q. How to design MOFs with 3,3'-(1,4-Butanediyl)bis-pyridine for selective gas adsorption?
Methodological Answer: Functionalize MOFs by:
- Post-Synthetic Modification (PSM): Introduce –NH₂ or –COOH groups to the pyridine rings for CO₂ binding via chemisorption.
- Pore Size Tuning: Combine with secondary linkers (e.g., 1,4-benzenedicarboxylic acid) to adjust pore apertures (e.g., 3–5 Å for CO₂/N₂ selectivity) .
Example Framework:
| MOF Component | Function |
|---|---|
| Zn(II) nodes | Tetrahedral geometry for 3D porosity |
| 3,3'-(1,4-Butanediyl)bis-pyridine | Spacer for flexible pore windows |
| BDC (1,4-benzenedicarboxylate) | Rigid linker for structural stability |
Gas adsorption is validated via volumetric assays (e.g., BET surface area >1000 m²/g) and in-situ XRD under gas flow .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
